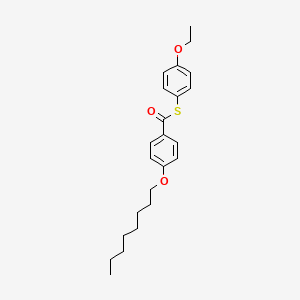![molecular formula C13H16O5 B14524173 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid CAS No. 62402-54-4](/img/structure/B14524173.png)
2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid is an organic compound that features a phenoxy group substituted with an ethoxycarbonyl group and a methylpropanoic acid moiety
Preparation Methods
The synthesis of 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(ethoxycarbonyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid include:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
4-Methoxycarbonylphenylboronic acid: Used in organic synthesis with a similar ester group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds
Properties
CAS No. |
62402-54-4 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(4-ethoxycarbonylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16O5/c1-4-17-11(14)9-5-7-10(8-6-9)18-13(2,3)12(15)16/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
XDDXRRCLBKVUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


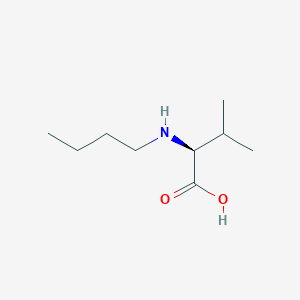
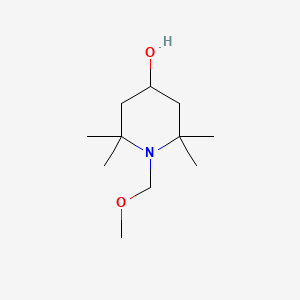
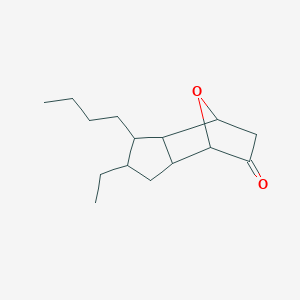
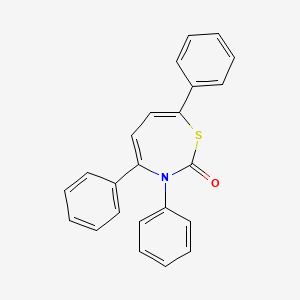
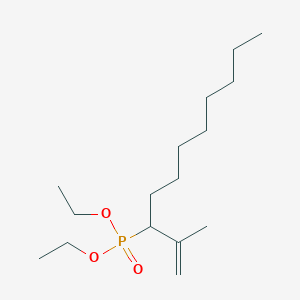
![S-{[4-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14524113.png)
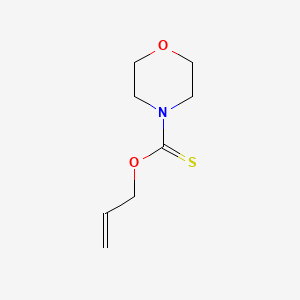
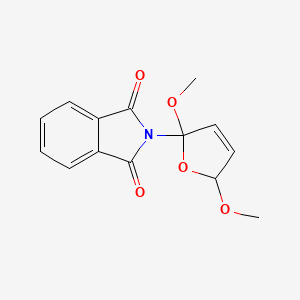
![5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14524128.png)
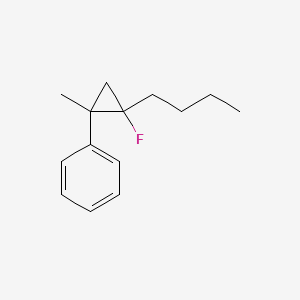
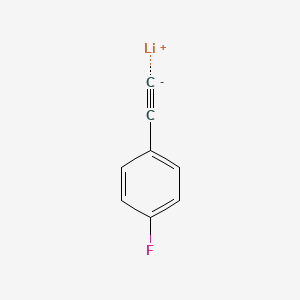
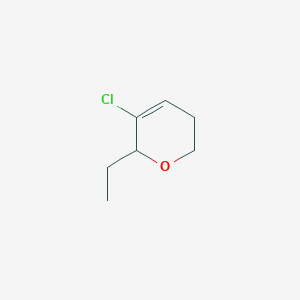
![2-[(6-Bromo-2-chloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14524163.png)
